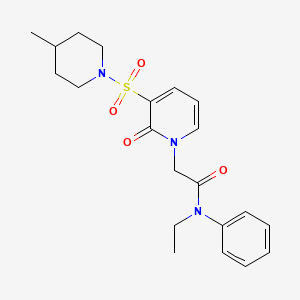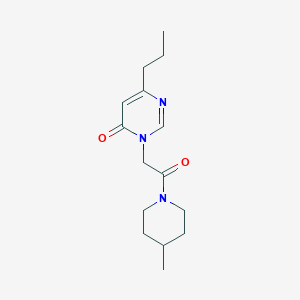
3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrimidine derivative with a piperidine ring and a ketone group.
Scientific Research Applications
Drug-Likeness and Receptor Binding
The study on the drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands highlights the synthesis and evaluation of compounds for their binding affinity to human histamine receptors. Although the compound is not directly mentioned, related derivatives demonstrate the potential for high receptor affinity and selectivity, indicating a framework for developing compounds with significant biological activity. This research provides insights into the structure-activity relationship and the predictive quantification of drug-likeness properties (Sadek et al., 2014).
Antibacterial Evaluation
Another study emphasizes the synthesis and antibacterial evaluation of sulfamoyl and piperidine functionalities. New derivatives were synthesized and demonstrated valuable antibacterial results, showcasing the compound's potential in contributing to the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Structure-Activity Studies
Research on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands includes systematic modifications to optimize potency and study anti-inflammatory and antinociceptive activities. This work demonstrates the utility of such compounds in exploring therapeutic agents for pain and inflammation (Altenbach et al., 2008).
Supramolecular Chemistry
A novel synthetic strategy toward pyridine-based ligands for supramolecular chemistry was explored, employing central building blocks for the preparation of bifunctional aromatic N-heterocycles. This approach underlines the compound's role in facilitating the construction of complex molecular architectures for supramolecular assemblies (Schubert & Eschbaumer, 1999).
Anticancer Activities
The study on anticancer activities of newly synthesized pyrazole and pyrimidine derivatives, including evaluations against various human tumor cell lines, suggests that modifications on the pyrimidine core can lead to compounds with significant antitumor properties (Mohamed et al., 2013).
properties
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-4-13-9-14(19)18(11-16-13)10-15(20)17-7-5-12(2)6-8-17/h9,11-12H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSMEWQZBZDWKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
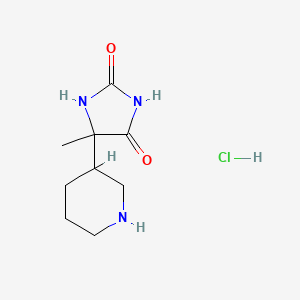
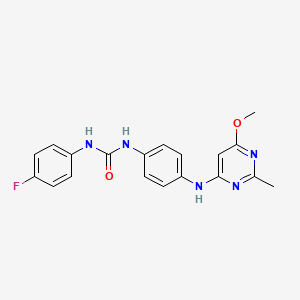
![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)
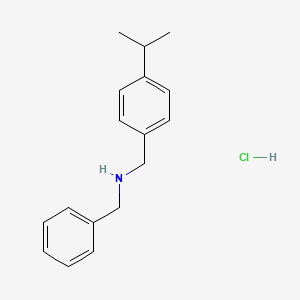

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)

